molecular formula C18H17NO4S B2359975 N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-oxo-4H-chromene-2-carboxamide CAS No. 2097935-86-7

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-oxo-4H-chromene-2-carboxamide

Cat. No. B2359975
CAS RN: 2097935-86-7
M. Wt: 343.4
InChI Key: UAXZCOZRWFTWBB-UHFFFAOYSA-N
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Description

“N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-oxo-4H-chromene-2-carboxamide” is a chemical compound with the molecular formula C18H17NO4S . It is available for purchase from various chemical suppliers.


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a chromene ring, and a carboxamide group . The exact mass and monoisotopic mass are both 213.08234989 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 213.30 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds . Its topological polar surface area is 77.6 Ų . The XLogP3-AA value is 0.7, indicating its lipophilicity .

Scientific Research Applications

Comprehensive Analysis of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-oxo-4H-chromene-2-carboxamide Applications

The compound N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-oxo-4H-chromene-2-carboxamide is a complex molecule that may have various applications in scientific research due to the presence of thiophene and chromene moieties. Below is a detailed analysis of potential applications across different fields:

Organic Semiconductor Research

Thiophene derivatives: are known for their role in the advancement of organic semiconductors . They are used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The specific structure of the compound could be explored for its electronic properties and potential use in semiconductor devices.

Pharmacological Studies

Compounds with a thiophene ring system exhibit a range of pharmacological properties, including anticancer , anti-inflammatory , and antimicrobial activities . The compound could be synthesized and tested for these biological activities, potentially leading to the development of new therapeutic agents.

Corrosion Inhibition

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . The compound could be investigated for its effectiveness in protecting metals and alloys from corrosion, which is crucial in extending the life of industrial machinery and infrastructure.

Material Science

In material science, thiophene-based molecules play a significant role. They could be used in the fabrication of advanced materials with unique properties, such as flexible electronics or smart materials that respond to environmental stimuli .

Anti-Atherosclerotic Research

Some thiophene derivatives have shown anti-atherosclerotic properties . The compound could be studied for its potential to prevent or treat atherosclerosis, a condition characterized by the hardening and narrowing of the arteries.

Anesthetic Applications

Thiophene derivatives like articaine are used as dental anesthetics in Europe . The compound’s structure suggests it could be a candidate for synthesizing new local anesthetics with potentially improved properties.

Antihypertensive Research

Thiophene derivatives have been associated with antihypertensive effects . Research into the compound’s ability to lower blood pressure could lead to new treatments for hypertension.

Anti-Tumor and Cytotoxicity Studies

The compound’s thiophene moiety could be significant in anti-tumor and cytotoxicity studies. Thiophene derivatives have been synthesized and reported to show cytotoxicity activity on various human tumor cell lines . This compound could be part of novel anticancer drug development research.

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of other thiophene derivatives . Further studies could also focus on optimizing its synthesis and investigating its chemical reactivity.

properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-4-oxochromene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-18(22,9-12-6-7-24-10-12)11-19-17(21)16-8-14(20)13-4-2-3-5-15(13)23-16/h2-8,10,22H,9,11H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXZCOZRWFTWBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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